

# N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N*-(4-Nitrophenyl)acetamide

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This in-depth technical guide provides a comprehensive overview of **N-(4-Nitrophenyl)acetamide**, a key chemical intermediate. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, targeting professionals in research and development.

## Nomenclature and Identification

**N-(4-Nitrophenyl)acetamide** is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in its identification.

Type	Name/Identifier
Preferred IUPAC Name	N-(4-Nitrophenyl)acetamide
CAS Number	104-04-1
Other Names & Synonyms	4-Nitroacetanilide
	p-Nitroacetanilide
	N-Acetyl-4-nitroaniline
	p-Acetamidonitrobenzene
	Acetanilide, 4'-nitro-
	4'-Nitroacetanilide
	1-Acetylamino-4-nitrobenzene
	N-(p-Nitrophenyl)acetamide
	NSC 1315

## Physicochemical Properties

The fundamental physicochemical properties of **N-(4-Nitrophenyl)acetamide** are summarized in the table below, providing essential data for its handling, application, and analysis.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1][2]
Molecular Weight	180.16 g/mol	[1][2]
Appearance	Yellow to green to brown solid (powder or lumps)	[3]
Melting Point	215-218 °C	[1][3]
Boiling Point	408.9 °C	[1]
Density	1.34 g/cm <sup>3</sup>	[1]
Solubility	Soluble in ethanol and acetic acid; sparingly soluble in water.	[1]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-(4-Nitrophenyl)acetamide** are provided to ensure reproducibility in a laboratory setting.

### Synthesis of N-(4-Nitrophenyl)acetamide via Nitration of Acetanilide

This protocol describes the synthesis of **N-(4-Nitrophenyl)acetamide** through the electrophilic aromatic substitution (nitration) of acetanilide.

Materials:

- Acetanilide
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Glacial Acetic Acid

- Ethanol
- Deionized Water
- Ice

Equipment:

- Erlenmeyer flask
- Beakers
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and flask
- Filter paper
- Melting point apparatus

Procedure:

- In a 100 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid.
- Carefully add 10 mL of concentrated sulfuric acid to the solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

- Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 100 mL of cold water.
- The crude **N-(4-Nitrophenyl)acetamide** will precipitate as a yellow solid.
- Collect the crude product by vacuum filtration using a Buchner funnel and wash it with several portions of cold deionized water.
- Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
- Determine the melting point of the purified product to assess its purity.

## Characterization Techniques

Purpose: To monitor the progress of the reaction and assess the purity of the final product.

Procedure:

- Stationary Phase: Silica gel 60 F<sub>254</sub> TLC plates.
- Mobile Phase: A 1:1 (v/v) mixture of ethyl acetate and hexane.
- Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).
- Development: Spot the samples on the TLC plate and develop the plate in a chamber saturated with the mobile phase.
- Visualization: Visualize the spots under a UV lamp at 254 nm. The starting material (acetanilide) and the product (**N-(4-Nitrophenyl)acetamide**) will have different R<sub>f</sub> values.

Purpose: For quantitative analysis and purity determination of **N-(4-Nitrophenyl)acetamide**.

## Procedure:

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For mass spectrometry detection, a volatile buffer like formic acid can be added.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 315 nm.
- Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute to an appropriate concentration.

Purpose: To identify the functional groups present in the synthesized compound.

## Procedure:

- Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a transparent disk.
- Record the FT-IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Characteristic Peaks:
  - N-H stretching (amide):  $\sim 3300\text{-}3100\text{ cm}^{-1}$
  - C=O stretching (amide):  $\sim 1670\text{ cm}^{-1}$
  - N-O stretching (nitro group):  $\sim 1520\text{ cm}^{-1}$  (asymmetric) and  $\sim 1350\text{ cm}^{-1}$  (symmetric)
  - Aromatic C-H stretching:  $\sim 3100\text{-}3000\text{ cm}^{-1}$
  - Aromatic C=C stretching:  $\sim 1600\text{-}1450\text{ cm}^{-1}$

Purpose: To elucidate the chemical structure of **N-(4-Nitrophenyl)acetamide**.

## Procedure:

- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or deuterated chloroform ( $CDCl_3$ ).
- $^1H$  NMR:
  - Aromatic protons will appear in the range of  $\delta$  7.5-8.5 ppm.
  - The amide proton (N-H) will appear as a singlet around  $\delta$  10.5 ppm (in DMSO- $d_6$ ).
  - The methyl protons of the acetyl group will appear as a singlet around  $\delta$  2.1 ppm.
- $^{13}C$  NMR:
  - The carbonyl carbon of the amide will be around  $\delta$  169 ppm.
  - Aromatic carbons will appear in the range of  $\delta$  115-150 ppm.
  - The methyl carbon of the acetyl group will be around  $\delta$  24 ppm.

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

- Utilize an electron ionization (EI) or electrospray ionization (ESI) source.
- The molecular ion peak  $[M]^+$  or  $[M+H]^+$  should be observed at  $m/z$  180 or 181, respectively.

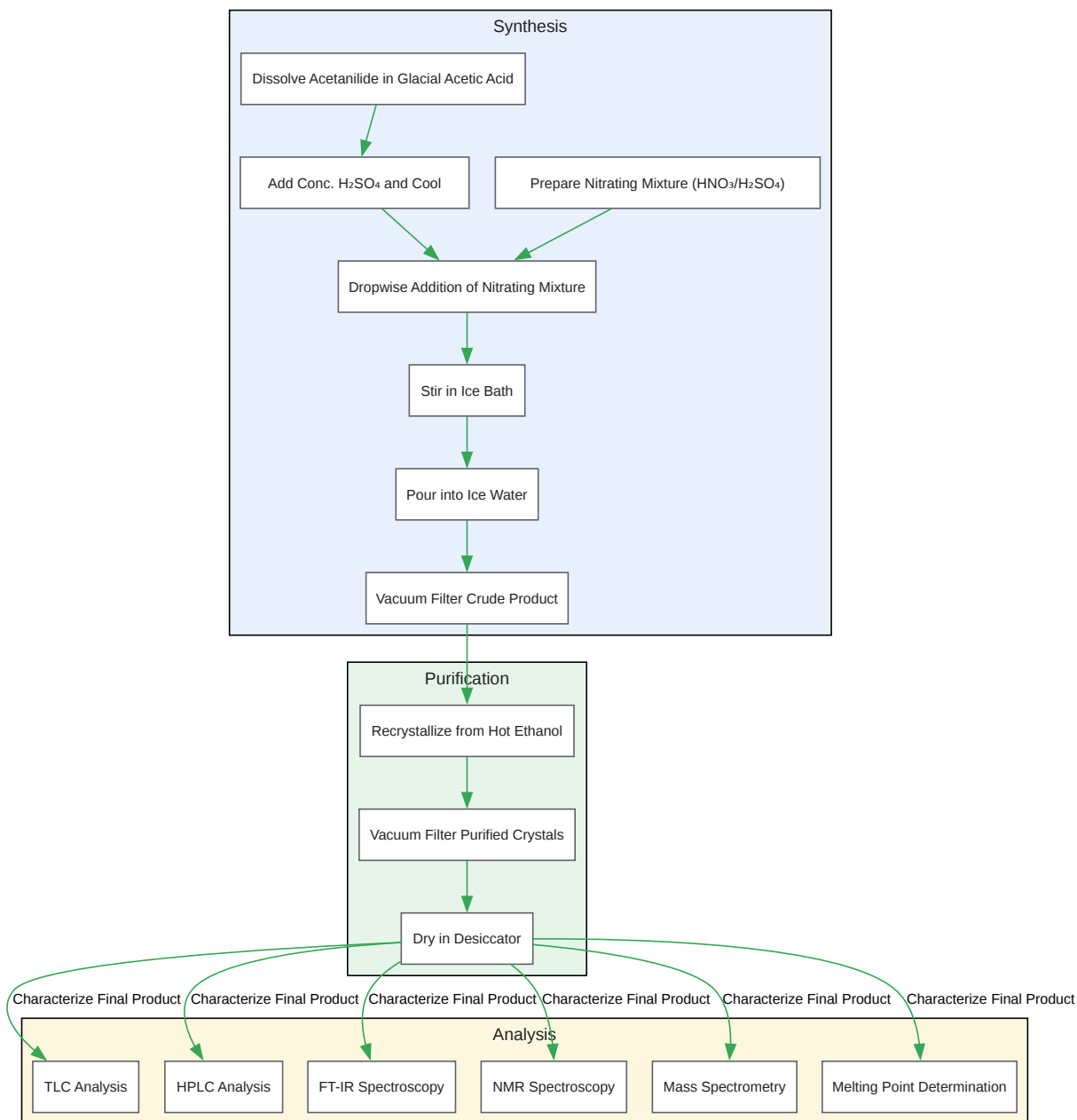
## Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities, metabolic fate, or signaling pathways directly involving **N-(4-Nitrophenyl)acetamide**. Its primary role is established as a precursor and intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.<sup>[1]</sup> While the broader class of acetamides exhibits a wide range of biological activities, further research is required to elucidate the specific pharmacological or toxicological profile of **N-(4-Nitrophenyl)acetamide**.

## Visualizations

The following diagrams illustrate the synthesis reaction and the experimental workflow for the preparation and analysis of **N-(4-Nitrophenyl)acetamide**.

Caption: Synthesis of **N-(4-Nitrophenyl)acetamide**.



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Caption: Experimental workflow for synthesis and analysis.

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